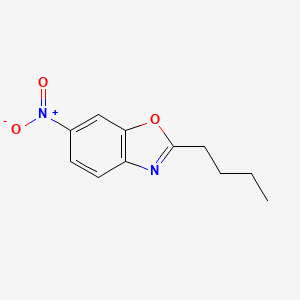

2-Butyl-6-Nitro-1,3-Benzoxazol

Übersicht

Beschreibung

2-Butyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields. The compound has the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . Benzoxazoles are bicyclic structures that consist of a benzene ring fused with an oxazole ring, and the presence of a nitro group at the 6th position and a butyl group at the 2nd position makes this compound unique.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Wirkmechanismus

Target of Action

Benzoxazole derivatives, to which this compound belongs, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Result of Action

It is noted that benzoxazole derivatives exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

2-Butyl-6-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a potent anticonvulsant agent, increasing the latency of seizure onset and prolonging the duration of electroshock seizures in mice . This interaction suggests that 2-Butyl-6-nitro-1,3-benzoxazole may modulate the activity of neurotransmitter receptors or ion channels involved in seizure activity.

Cellular Effects

The effects of 2-Butyl-6-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity, particularly in the presence of an acetic acid group at the fifth position on the benzoxazole moiety . This cytotoxicity may be due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Butyl-6-nitro-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s anticonvulsant properties suggest that it may interact with neurotransmitter receptors or ion channels, modulating their activity and thereby affecting neuronal excitability . Additionally, its cytotoxic effects may be mediated through the induction of oxidative stress or the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butyl-6-nitro-1,3-benzoxazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Butyl-6-nitro-1,3-benzoxazole has been associated with sustained cytotoxic effects, indicating its potential for prolonged therapeutic or adverse effects.

Dosage Effects in Animal Models

The effects of 2-Butyl-6-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant activity, while higher doses may lead to toxic or adverse effects . For instance, an effective dose of 50 mg/kg intraperitoneally has been shown to increase the latency of seizure onset and prolong the duration of electroshock seizures in mice . Higher doses may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

2-Butyl-6-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 2-Butyl-6-nitro-1,3-benzoxazole within cells and tissues are critical for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues or cellular compartments can significantly impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Butyl-6-nitro-1,3-benzoxazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method includes the use of 2-aminophenol and butyraldehyde in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the 6th position .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process . The reaction is typically carried out under reflux conditions in an aqueous medium to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Substitution: The nitro group can be substituted with other functional groups to create new compounds with diverse properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- 2-Ethyl-6-nitro-1,3-benzoxazole

- 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 2,3-Dichloro-6-nitrophenol

- 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one

Comparison: Compared to its analogs, 2-Butyl-6-nitro-1,3-benzoxazole exhibits unique properties due to the presence of the butyl group, which influences its lipophilicity and biological activity.

Eigenschaften

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-96-9 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)